Cas no 70637-32-0 (N-FORMYL-MET-LEU-PHE BENZYL ESTER)

N-FORMYL-MET-LEU-PHE BENZYL ESTER Chemical and Physical Properties
Names and Identifiers
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- N-FORMYL-MET-LEU-PHE BENZYL ESTER
- benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate
- formyl-Met-Leu-Phe-OCH2C6H5
- N-Formyl-Met-Leu-Phe benzyl ester, >=97% (HPLC)
- Carbamicacid,[(1S)-1-(hydroxymethyl)-3-butynyl]-,1,1-dimethylethylester
- 70637-32-0
- FT-0734145
- DTXSID50391930
-
- MDL: MFCD00057575
- Inchi: InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)
- InChI Key: JLPUHKTWXUMQGL-UHFFFAOYSA-N
- SMILES: CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O
Computed Properties
- Exact Mass: 527.24500
- Monoisotopic Mass: 527.24539246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 37
- Rotatable Bond Count: 16
- Complexity: 708
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 139Ų
Experimental Properties
- PSA: 138.90000
- LogP: 4.66450
N-FORMYL-MET-LEU-PHE BENZYL ESTER Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:−20°C
N-FORMYL-MET-LEU-PHE BENZYL ESTER Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | F6758-10MG |
N-Formyl-Met-Leu-Phe benzyl ester |
70637-32-0 | ≥97% (HPLC) | 10MG |
¥968.23 | 2022-02-23 |
N-FORMYL-MET-LEU-PHE BENZYL ESTER Related Literature
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
Additional information on N-FORMYL-MET-LEU-PHE BENZYL ESTER
N-FORMYL-MET-LEU-PHE BENZYL ESTER: A Comprehensive Overview
N-FORMYL-MET-LEU-PHE BENZYL ESTER, identified by the CAS number 70637-32-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a peptide derivative with a benzyl ester group, making it a valuable molecule for various applications in drug development and biochemical research. The structure of this compound consists of a formylated methionine (Met), leucine (Leu), and phenylalanine (Phe) sequence, which contributes to its unique properties and potential biological activities.
Recent studies have highlighted the importance of peptide-based compounds like N-FORMYL-MET-LEU-PHE BENZYL ESTER in drug discovery. The formylation at the N-terminal end of the peptide enhances its stability and bioavailability, making it a promising candidate for therapeutic applications. Researchers have explored its potential as an agonist or antagonist in various receptor systems, particularly in the context of hormone regulation and signal transduction pathways.
The synthesis of N-FORMYL-MET-LEU-PHE BENZYL ESTER involves advanced peptide coupling techniques, ensuring high purity and structural integrity. The benzyl ester group plays a crucial role in protecting the carboxyl terminus during synthesis, which is essential for maintaining the compound's functionality. This protective group can be easily removed under specific conditions, allowing for further modifications or direct use in biological assays.
In terms of biological activity, N-FORMYL-MET-LEU-PHE BENZYL ESTER has shown potent effects in vitro, particularly in models involving cellular signaling and receptor activation. Its ability to modulate specific pathways makes it a valuable tool for studying disease mechanisms and developing targeted therapies. For instance, recent research has demonstrated its potential in treating metabolic disorders by influencing key enzymes involved in lipid metabolism.
The application of N-FORMYL-MET-LEU-PHE BENZYL ESTER extends beyond pharmacology into biochemical research. Its structure serves as a model for understanding peptide-protein interactions and enzymatic cleavage patterns. By incorporating this compound into assays, scientists can gain insights into the dynamics of proteolytic systems and their implications in health and disease.
Looking ahead, the development of N-FORMYL-MET-LEU-PHE BENZYL ESTER-based therapeutics is expected to gain momentum with advancements in delivery systems and personalized medicine. Its unique chemical properties position it as a versatile molecule with broad applicability across multiple therapeutic areas.
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